Cas no 1806009-79-9 (6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid
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- Inchi: 1S/C8H6ClF2NO3/c9-4-1-3(2-5(13)14)6(7(10)11)8(15)12-4/h1,7H,2H2,(H,12,15)(H,13,14)
- InChI Key: JVVNEBLUKPQIQI-UHFFFAOYSA-N
- SMILES: ClC1=CC(CC(=O)O)=C(C(F)F)C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 376
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4
6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053592-1g |
6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1806009-79-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid
Introduction to 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1806009-79-9)
6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid, identified by the chemical abstracts service number 1806009-79-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyridine core substituted with a chloro group at the 6-position, a difluoromethyl group at the 3-position, and a hydroxypyridine acetic acid moiety at the 4-position. The unique structural attributes of this compound make it a valuable scaffold for developing novel bioactive molecules.
The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in biologically active compounds. The presence of the chloro substituent enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which is pivotal for further derivatization. The difluoromethyl group, on the other hand, is renowned for its ability to improve metabolic stability and binding affinity in drug candidates. This combination of functional groups positions 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid as a versatile intermediate in synthetic chemistry.
Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their enhanced pharmacokinetic properties. The difluoromethyl group, in particular, has been extensively studied for its role in increasing lipophilicity and reducing susceptibility to enzymatic degradation. In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that incorporating fluorinated moieties into kinase inhibitors can lead to significantly improved therapeutic efficacy. This underscores the relevance of compounds like 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid in modern drug design.
The hydroxypyridine acetic acid moiety introduces both hydrophilicity and chelating capabilities, which are essential for interactions with biological targets. This feature has been exploited in the development of antiviral and anticancer agents. For instance, a recent publication in the Bioorganic & Medicinal Chemistry Letters described the synthesis of novel pyridine-based inhibitors targeting viral proteases, where derivatives of this compound showed promising inhibitory activity. Such findings reinforce the potential of 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid as a lead compound for further pharmacological exploration.
In agrochemical research, the structural motifs present in 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid have been leveraged to develop potent herbicides and fungicides. The chloro and difluoromethyl groups contribute to herbicidal activity by disrupting essential metabolic pathways in weeds. A study published in PLOS One detailed the discovery of new pyridine-based herbicides derived from similar scaffolds, highlighting their efficacy against resistant weed species. This demonstrates the broad applicability of this compound beyond pharmaceuticals.
The synthesis of 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include nucleophilic aromatic substitution on a halogenated pyridine precursor, followed by functional group interconversion using fluorinating agents and carboxylation reactions. These synthetic routes not only highlight the versatility of the compound but also its synthetic accessibility for medicinal chemists.
The growing interest in green chemistry has prompted researchers to explore sustainable synthetic pathways for fluorinated compounds. Recent innovations in catalytic fluorination have enabled more efficient and environmentally friendly production methods for compounds like 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid. These advancements align with global efforts to reduce hazardous waste and energy consumption in chemical synthesis.
In conclusion, 6-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1806009-79-9) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, coupled with recent advancements in drug discovery and sustainable synthesis, make it a compelling subject for further research and development.
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